Physicochemical Property Comparison: Target Compound vs. 5-Bromo and 6-Methyl Analogs
The target compound (C15H22N4O2S) exhibits a calculated partition coefficient (clogP) of 1.44 and a topological polar surface area (TPSA) of 57.92 Ų, as recorded in the ECBD database [1]. In contrast, the 5-bromo analog 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine (C15H21BrN4O2S, MW 401.3) is estimated to have a higher clogP (~2.0) due to the lipophilic bromine substituent. Similarly, the 6-methyl analog 4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine (C16H24N4O2S, MW 336.5) is also predicted to be more lipophilic (clogP ~2.0). The unsubstituted core thus offers a distinct, more polar physicochemical starting point for library design.
| Evidence Dimension | Computed lipophilicity (clogP) and polar surface area (TPSA) |
|---|---|
| Target Compound Data | clogP 1.44; TPSA 57.92 Ų |
| Comparator Or Baseline | 5-bromo analog: clogP ~2.0 (estimated); 6-methyl analog: clogP ~2.0 (estimated) |
| Quantified Difference | ΔclogP ≈ -0.56 vs. bromo/methyl analogs; TPSA comparison not quantifiable due to lack of measured data |
| Conditions | In silico calculation (ECBD database) |
Why This Matters
Lower lipophilicity correlates with reduced off-target promiscuity risk and improved aqueous solubility, making this scaffold preferable for hit-to-lead campaigns where metabolic stability and clean secondary pharmacology profiles are prioritized.
- [1] European Chemical Biology Database (ECBD). EOS42316: 4-[2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine. Sildrug, IBB Waw. View Source
